molecular formula C24H29N3O B15020250 (3Z)-1-{[cyclohexyl(methyl)amino]methyl}-3-[(2,3-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-1-{[cyclohexyl(methyl)amino]methyl}-3-[(2,3-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15020250
M. Wt: 375.5 g/mol
InChI Key: DEUFNMLVHLSSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-[(2,3-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-[(2,3-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the cyclohexyl(methyl)amino group and the 2,3-dimethylphenyl group. Common reagents used in these reactions include cyclohexylamine, methyl iodide, and 2,3-dimethylbenzaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-[(2,3-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and imino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(3Z)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-[(2,3-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3Z)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-[(2,3-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-1-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-3-[(2,3-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

1-[[cyclohexyl(methyl)amino]methyl]-3-(2,3-dimethylphenyl)iminoindol-2-one

InChI

InChI=1S/C24H29N3O/c1-17-10-9-14-21(18(17)2)25-23-20-13-7-8-15-22(20)27(24(23)28)16-26(3)19-11-5-4-6-12-19/h7-10,13-15,19H,4-6,11-12,16H2,1-3H3

InChI Key

DEUFNMLVHLSSNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C2C3=CC=CC=C3N(C2=O)CN(C)C4CCCCC4)C

Origin of Product

United States

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